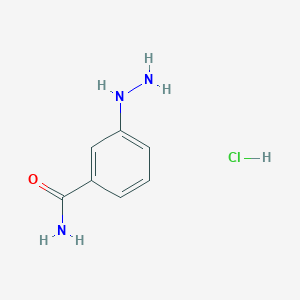
3-Hydrazinylbenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydrazinylbenzamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₇H₁₀ClN₃O and its molecular weight is 187.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Hydrazinylbenzamide hydrochloride is a compound that has attracted attention due to its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article explores the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a hydrazine group attached to a benzamide structure. This configuration is significant as it influences the compound's interaction with biological targets, including enzymes and receptors.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of hydrazine derivatives, including this compound. The mechanism of action often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
Case Study: HDAC Inhibition
A study demonstrated that hydrazide-based compounds exhibit potent HDAC inhibitory activity. For instance, derivatives showed IC50 values in the low nanomolar range against various cancer cell lines, indicating significant anticancer properties. The selectivity of these compounds for cancer cells over normal cells was notably high, suggesting a promising therapeutic index for further development .
| Compound | IC50 (nM) | Target | Cell Line |
|---|---|---|---|
| 3-Hydrazinylbenzamide | <100 | HDAC1 | AML |
| 3-Hydrazinylbenzamide | <200 | HDAC2 | MCF-7 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of several hydrazine derivatives, including this compound. The results indicated that this compound exhibited notable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 16 | Norfloxacin | 16 |
| E. coli | 32 | Ampicillin | 32 |
The biological activity of this compound can be attributed to its ability to interfere with cellular processes. Inhibition of HDACs leads to altered gene expression profiles in cancer cells, promoting apoptosis and inhibiting proliferation. Additionally, its antimicrobial action may involve disruption of bacterial cell wall synthesis or function.
Propiedades
IUPAC Name |
3-hydrazinylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-7(11)5-2-1-3-6(4-5)10-9;/h1-4,10H,9H2,(H2,8,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRKFVOTXZCNNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













